

Application Note: High-Sensitivity Quantification of Terbutylazine in Water by LC-MS/MS

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Compound of Interest

Compound Name: *Topogard*

Cat. No.: *B1222600*

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Abstract

This application note presents a detailed and robust protocol for the quantification of terbutylazine in water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This method provides high sensitivity and selectivity, making it suitable for monitoring terbutylazine at trace levels in drinking and environmental water, in line with regulatory requirements. The protocol has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Terbutylazine is a widely used chloro-s-triazine herbicide for pre- and post-emergence weed control in various agricultural applications.^[1] Its potential for leaching into ground and surface water systems raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its monitoring in water sources.^[1] LC-MS/MS offers superior selectivity and sensitivity for the detection of pesticides like terbutylazine at trace concentrations. This document provides a comprehensive protocol for the analysis of terbutylazine in water, intended for researchers and scientists in environmental monitoring and analytical chemistry.

Experimental Protocol

Materials and Reagents

- Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
- Reagents: Formic acid ($\geq 98\%$).
- Analytical Standards: Certified reference standard of terbuthylazine.
- Solid-Phase Extraction (SPE) Cartridges: C18 or Oasis MCX cartridges.[1][2]

Standard and Sample Preparation

- Stock Solution: Prepare a 1000 $\mu\text{g/mL}$ stock solution of terbuthylazine in methanol. Store at -19°C .[3]
- Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution in methanol or an initial mobile phase composition (e.g., 95:5 water:methanol). [1]
- Sample Collection: Collect approximately 500-1000 mL of water samples in amber glass bottles. If not analyzed immediately, store at 4°C .[1]
- Sample Pre-treatment: Allow samples to reach room temperature before extraction. Filter the water sample to remove any particulate matter.[4]

Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Ensure the sorbent bed does not dry out.[1]
- Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[1]
- Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering substances.[1]
- Drying: Dry the cartridge under a vacuum for 10-15 minutes.[1]
- Elution: Elute the trapped analytes with 5-10 mL of methanol.[1]

- Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[1]

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

LC Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[1]
Mobile Phase A	Water with 0.1% Formic Acid[6]
Mobile Phase B	Acetonitrile or Methanol[1][3]
Gradient	Optimized for separation (e.g., start with 5-10% B, ramp up to 95% B)
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 20 µL[3]
Column Temperature	25 - 40°C[3]

MS/MS Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[5]
Scan Type	Multiple Reaction Monitoring (MRM)[5][7]
Capillary Voltage	Optimized for instrument (e.g., 4000 V)[8]
Source Temperature	Optimized for instrument (e.g., 150°C)[9]
Nebulizer Gas	Nitrogen
Collision Gas	Argon

MRM Transitions for Terbutylazine:

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
230.1	174.1	118.1	Optimized for instrument

Note: The precursor ion corresponds to [M+H]⁺. The quantifier transition is typically the most abundant fragment ion. Collision energies should be optimized for the specific instrument being used.[1][10]

Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method for terbutylazine quantification. The data is compiled from various studies and represents typical performance characteristics.

Parameter	Result
Linearity (R^2)	>0.99[8][11]
Limit of Detection (LOD)	0.005 - 0.027 $\mu\text{g/L}$ [1][3]
Limit of Quantification (LOQ)	0.01 - 0.14 $\mu\text{g/L}$ [3][5][12]
Accuracy (Recovery %)	81 - 101.8%[3][13]
Precision (RSD %)	<15%[5][11]

Visualizations

Experimental Workflow

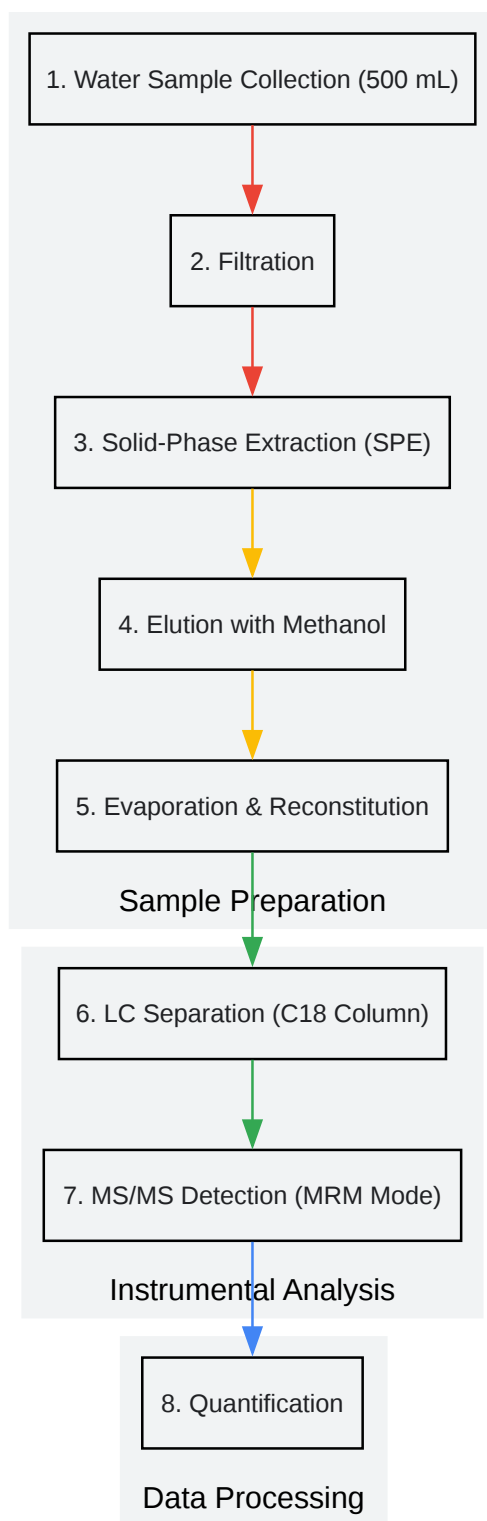


Figure 1: Experimental Workflow for Terbutylazine Analysis

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Caption: Workflow for terbutylazine analysis in water.

Logical Relationship of Method Components

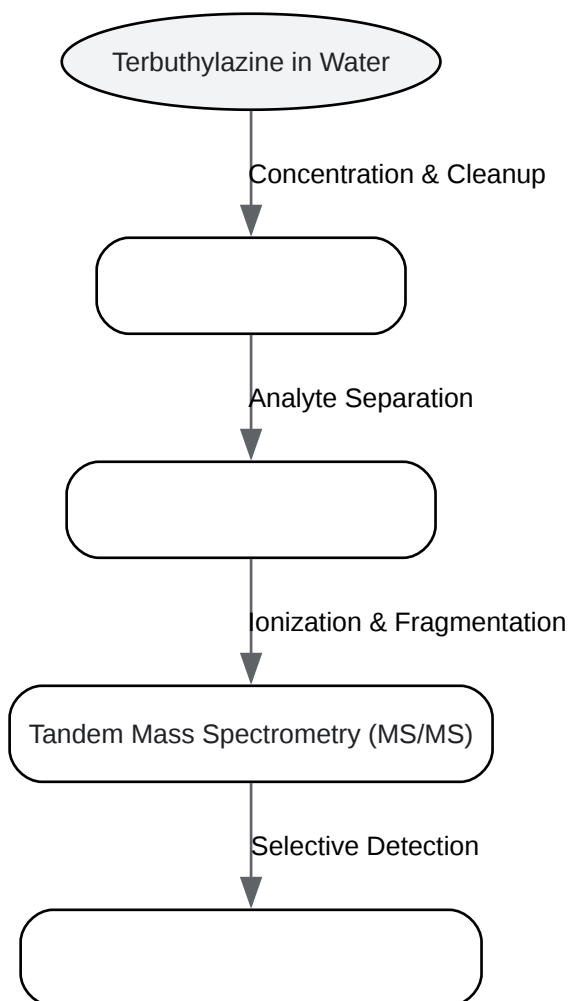


Figure 2: Key Components of the Analytical Method

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Caption: Interrelation of the analytical steps.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of terbutylazine in water samples. The use of solid-phase extraction for sample preparation coupled with the selectivity of tandem mass spectrometry allows for low detection limits and high accuracy, making this protocol a valuable tool for environmental monitoring and regulatory compliance. The provided experimental parameters can be adapted and optimized for specific instrumentation and laboratory conditions.

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